molecular formula C17H14ClN3O B6638934 N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide

Cat. No. B6638934
M. Wt: 311.8 g/mol
InChI Key: GAIGOCIGVNAJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide (CPB) is a chemical compound that belongs to the class of pyrazole-based compounds. CPB has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and play a role in the development of various diseases. By inhibiting COX-2, N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide reduces the production of prostaglandins, leading to a reduction in inflammation.
Biochemical and Physiological Effects
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the replication of viruses. N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, there are also limitations to its use. N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide may have off-target effects, which can complicate data interpretation. Additionally, the effects of N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide. One area of research is the development of more selective COX-2 inhibitors based on the chemical structure of N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide. Another area of research is the investigation of the effects of N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide on other inflammatory pathways. Additionally, N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide may have potential applications in the treatment of viral infections, and further research is needed to explore this possibility.
Conclusion
In conclusion, N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide is a chemical compound that has potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties and has been used in research on the treatment of various diseases. N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide acts as a selective inhibitor of COX-2 and has various biochemical and physiological effects. While N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has several advantages for use in laboratory experiments, there are also limitations to its use. Future research on N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide may lead to the development of more selective COX-2 inhibitors and the investigation of its effects on other inflammatory pathways and viral infections.

Synthesis Methods

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with 3-pyrazol-1-ylbenzoic acid in the presence of a base. Another method involves the reaction of 4-chlorobenzylamine with 3-pyrazol-1-ylbenzoic acid in the presence of a coupling reagent. The synthesis of N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has been used in research on the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-15-7-5-13(6-8-15)12-19-17(22)14-3-1-4-16(11-14)21-10-2-9-20-21/h1-11H,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIGOCIGVNAJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide

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